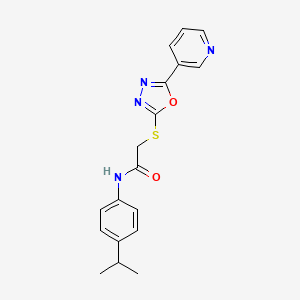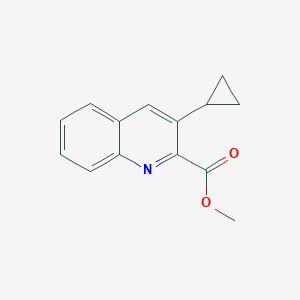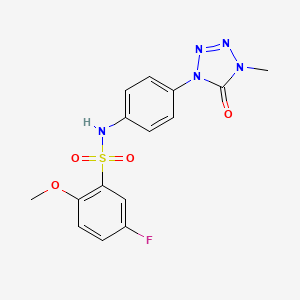
2-((4-Chlorophenyl)amino)ethanesulfonyl fluoride hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Chlorophenyl)amino)ethanesulfonyl fluoride hydrochloride, commonly known as Chloramphenicol, is a broad-spectrum antibiotic that has been used in the treatment of various bacterial infections. It was first discovered in 1947 and has since been widely used in both human and veterinary medicine.
Mecanismo De Acción
Chloramphenicol works by inhibiting the activity of bacterial ribosomes, which are responsible for protein synthesis. It binds to the 50S subunit of the ribosome, preventing the formation of peptide bonds between amino acids. This leads to the inhibition of bacterial protein synthesis, ultimately resulting in bacterial death.
Biochemical and Physiological Effects:
Chloramphenicol has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of bacteria, including both gram-positive and gram-negative species. It has also been shown to have a broad spectrum of activity against a variety of bacterial infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Chloramphenicol in lab experiments is that it has a broad spectrum of activity against a variety of bacterial infections. This makes it a useful tool for investigating the mechanisms of bacterial protein synthesis and for studying the effects of antibiotics on bacterial growth.
One limitation of using Chloramphenicol in lab experiments is that it can be toxic to some cell types. It has been shown to have cytotoxic effects on some mammalian cells, which can limit its usefulness in certain experiments.
Direcciones Futuras
There are a number of future directions for research involving Chloramphenicol. One area of interest is the development of new antibiotics that are more effective against resistant bacterial strains. Another area of interest is the investigation of the mechanisms of bacterial resistance to antibiotics, with the goal of developing new strategies for combating antibiotic resistance.
Conclusion:
Chloramphenicol is a broad-spectrum antibiotic that has been widely used in both human and veterinary medicine. It has been used in scientific research to study the mechanisms of bacterial protein synthesis and to investigate the effects of antibiotics on bacterial growth. While it has a number of advantages as a research tool, it also has limitations, particularly with regard to its cytotoxic effects on some cell types. Nonetheless, there are a number of future directions for research involving Chloramphenicol, with the goal of developing new antibiotics and strategies for combating antibiotic resistance.
Métodos De Síntesis
Chloramphenicol is synthesized through the reaction of p-nitrophenol with thionyl chloride to form p-nitrophenyl chloroformate. This intermediate is then reacted with 4-chloroaniline to form 2-((4-chlorophenyl)amino)ethanol. The final step involves the reaction of 2-((4-chlorophenyl)amino)ethanol with ethanesulfonyl chloride and triethylamine to form Chloramphenicol.
Aplicaciones Científicas De Investigación
Chloramphenicol has been widely used in scientific research for its antibacterial properties. It has been used to study the mechanisms of bacterial protein synthesis and to investigate the effects of antibiotics on bacterial growth. Chloramphenicol has also been used to study the role of bacterial ribosomes in protein synthesis.
Propiedades
IUPAC Name |
2-(4-chloroanilino)ethanesulfonyl fluoride;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFNO2S.ClH/c9-7-1-3-8(4-2-7)11-5-6-14(10,12)13;/h1-4,11H,5-6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQAFCXXXSKOTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCCS(=O)(=O)F)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2FNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Cyclohexyl-1,3-dimethyl-5-(2-morpholin-4-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2354176.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2354180.png)
![ethyl 2-(2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2354182.png)

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2354184.png)

![7-{3-[(2,4-Dichlorophenyl)methoxy]phenyl}-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2354187.png)
